molecular formula C16H21BrFNO3 B13918766 Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate

Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate

Cat. No.: B13918766
M. Wt: 374.24 g/mol
InChI Key: PUFBNYOEBLUPII-UHFFFAOYSA-N
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Description

Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H21BrFNO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group, a bromo-fluoropropoxy side chain, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Introduction of the Bromo-Fluoropropoxy Group: This step involves the reaction of the piperidine derivative with 3-bromo-2-fluoropropanol under suitable conditions to form the bromo-fluoropropoxy side chain.

    Esterification: The final step involves the esterification of the piperidine derivative with benzyl chloroformate to form the carboxylate ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the bromo-fluoropropoxy side chain.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis will yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromo-fluoropropoxy side chain and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-bromopiperidine-1-carboxylate: Similar structure but lacks the fluoropropoxy group.

    4-(3-Bromo-2-fluoropropoxy)piperidine: Similar structure but lacks the benzyl carboxylate group.

    Benzyl 4-(2-fluoropropoxy)piperidine-1-carboxylate: Similar structure but lacks the bromo group.

Uniqueness

Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate is unique due to the presence of both the bromo and fluoropropoxy groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H21BrFNO3

Molecular Weight

374.24 g/mol

IUPAC Name

benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate

InChI

InChI=1S/C16H21BrFNO3/c17-10-14(18)12-21-15-6-8-19(9-7-15)16(20)22-11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2

InChI Key

PUFBNYOEBLUPII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCC(CBr)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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